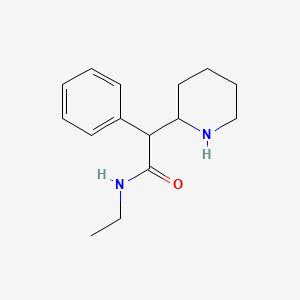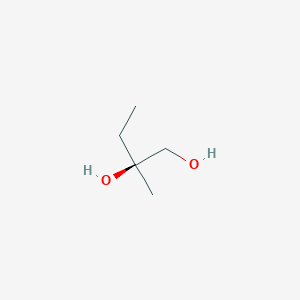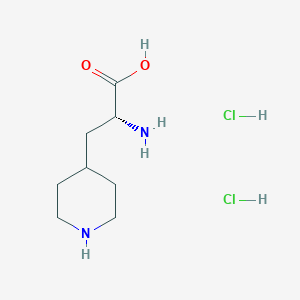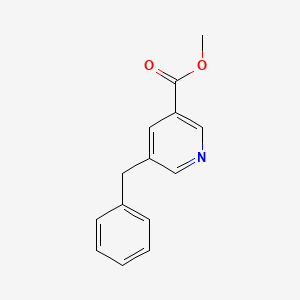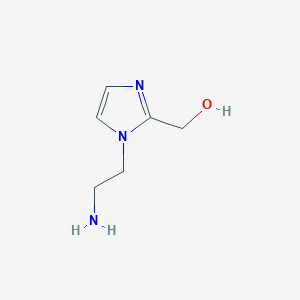
(1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol: is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of an aminoethyl group and a hydroxymethyl group attached to the imidazole ring. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can tolerate a variety of functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve the use of commercially available starting materials, such as N-methylimidazole and tert-butyl N-(2-bromoethyl)carbamate. The synthesis process includes recrystallization and the use of potassium tetrafluoroborate for exchanging bromide with tetrafluoroborate .
Chemical Reactions Analysis
Types of Reactions
(1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazole derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include substituted imidazoles, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol involves its interaction with molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds with active sites of enzymes, while the imidazole ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol include:
(1-(2-Aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate): Used in carbohydrate analysis.
(1-(2-Aminoethyl)-2-methyl-5-nitroimidazole): Used in the synthesis of Schiff bases.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both aminoethyl and hydroxymethyl groups allows for versatile chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C6H11N3O |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
[1-(2-aminoethyl)imidazol-2-yl]methanol |
InChI |
InChI=1S/C6H11N3O/c7-1-3-9-4-2-8-6(9)5-10/h2,4,10H,1,3,5,7H2 |
InChI Key |
XGHLEUXGEFQSHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)CO)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B13097719.png)
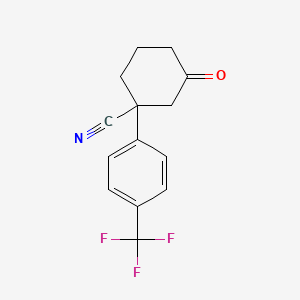
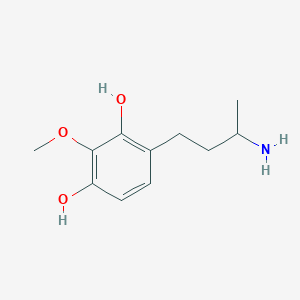
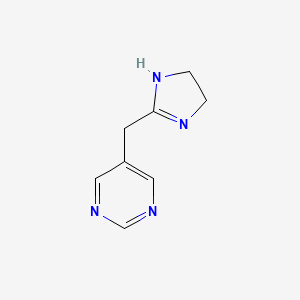

![[(2R,3R,4S,5R,6S)-2,3,4,5-tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B13097756.png)
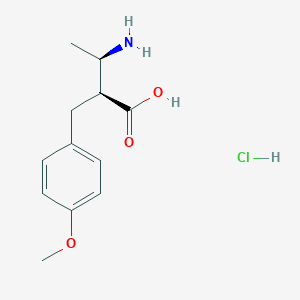
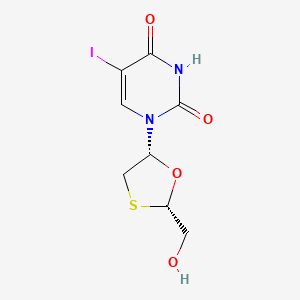
![Tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B13097766.png)
